Differentiation by Structural Parameters: The Cyclopentyl Ring as a Conformational Modulator
The cyclopentyl substituent in 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one provides a distinct steric and conformational profile compared to common N-alkyl analogs like 1-methyl or 1-ethyl derivatives. This is a key differentiator in structure-based drug design where the orientation of the pyrazole ring and the acetyl group is critical for binding. While the 1-methyl analog (1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one, CAS 25016-16-4) has a smaller molecular footprint (124.14 g/mol vs. 178.23 g/mol), the cyclopentyl derivative's larger and more rigid ring system can enforce a preferred bioactive conformation or better fill a hydrophobic pocket .
| Evidence Dimension | Molecular Weight and Conformational Space |
|---|---|
| Target Compound Data | Molecular Weight: 178.23 g/mol; Substituent: Cyclopentyl (C5H9) |
| Comparator Or Baseline | 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS 25016-16-4): Molecular Weight 124.14 g/mol; Substituent: Methyl (CH3) |
| Quantified Difference | Molecular weight difference: +54.09 g/mol. The cyclopentyl group adds significantly more steric bulk and lipophilicity, impacting both physicochemical and biological properties. |
| Conditions | Theoretical and structural comparison; not a direct biological assay. |
Why This Matters
This matters for procurement because the cyclopentyl group's unique steric and lipophilic properties can lead to a different biological profile (e.g., target selectivity, metabolic stability) compared to simpler alkyl analogs, making the compound a specific and non-interchangeable reagent for SAR studies.
